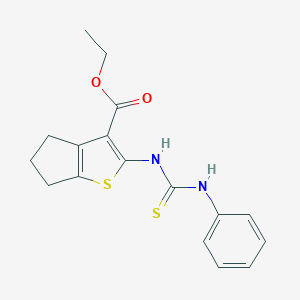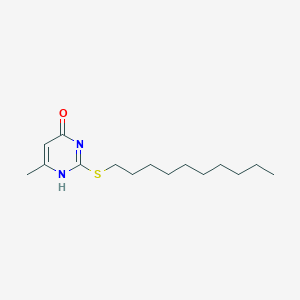
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidinone derivative that has a decylthio and a methyl group attached to its structure.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that this compound can induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help in reducing oxidative stress in cells. It has also been shown to have anti-inflammatory properties, which can help in reducing inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl-. One of the areas of research that needs further investigation is the mechanism of action of this compound. Understanding the mechanism of action can help in developing more effective anti-cancer therapies. Another area of research that needs further investigation is the potential of this compound in treating other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- is a chemical compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anti-cancer agent and has various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating other diseases.
Synthesemethoden
The synthesis of 4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- can be achieved through various methods. One of the commonly used methods is the reaction of 2-mercapto-6-methylpyrimidin-4-one with decyl iodide in the presence of a base. Another method involves the reaction of 2-mercapto-6-methylpyrimidin-4-one with decanethiol in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- has been extensively studied for its potential applications in various fields of scientific research. One of the areas of research where this compound has shown promising results is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
138468-65-2 |
|---|---|
Produktname |
4(1H)-Pyrimidinone, 2-(decylthio)-6-methyl- |
Molekularformel |
C15H26N2OS |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-decylsulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H26N2OS/c1-3-4-5-6-7-8-9-10-11-19-15-16-13(2)12-14(18)17-15/h12H,3-11H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
GINQUKIQWBTGMY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCSC1=NC(=O)C=C(N1)C |
SMILES |
CCCCCCCCCCSC1=NC(=CC(=O)N1)C |
Kanonische SMILES |
CCCCCCCCCCSC1=NC(=O)C=C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)
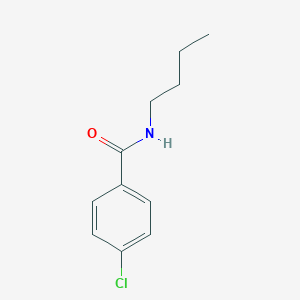
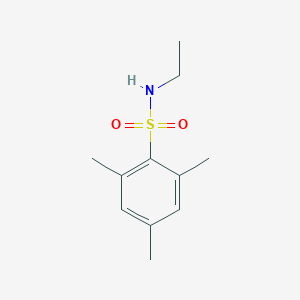
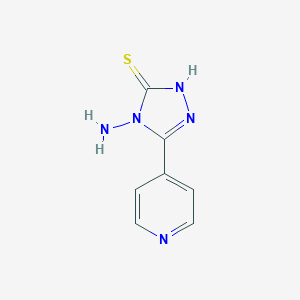
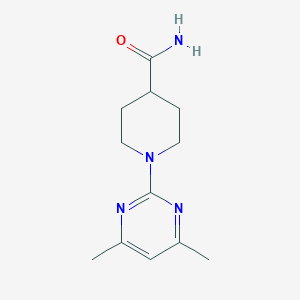
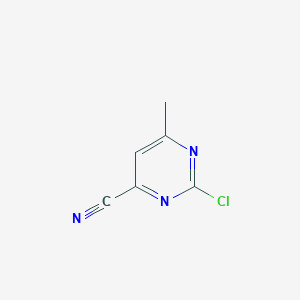
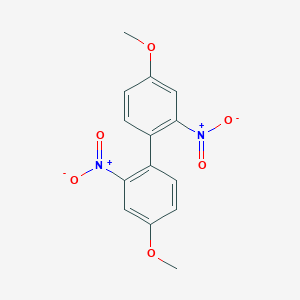
![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)
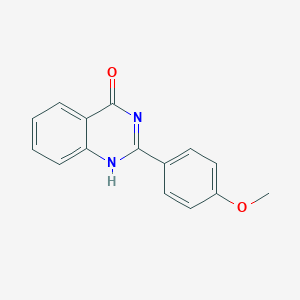


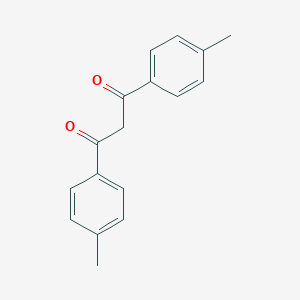
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
